

"2-Bromo-1,1-diethoxypropane" reactivity and chemical behavior.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Bromo-1,1-diethoxypropane**

Cat. No.: **B048307**

[Get Quote](#)

An In-Depth Technical Guide to the Reactivity and Chemical Behavior of **2-Bromo-1,1-diethoxypropane**

Authored by a Senior Application Scientist

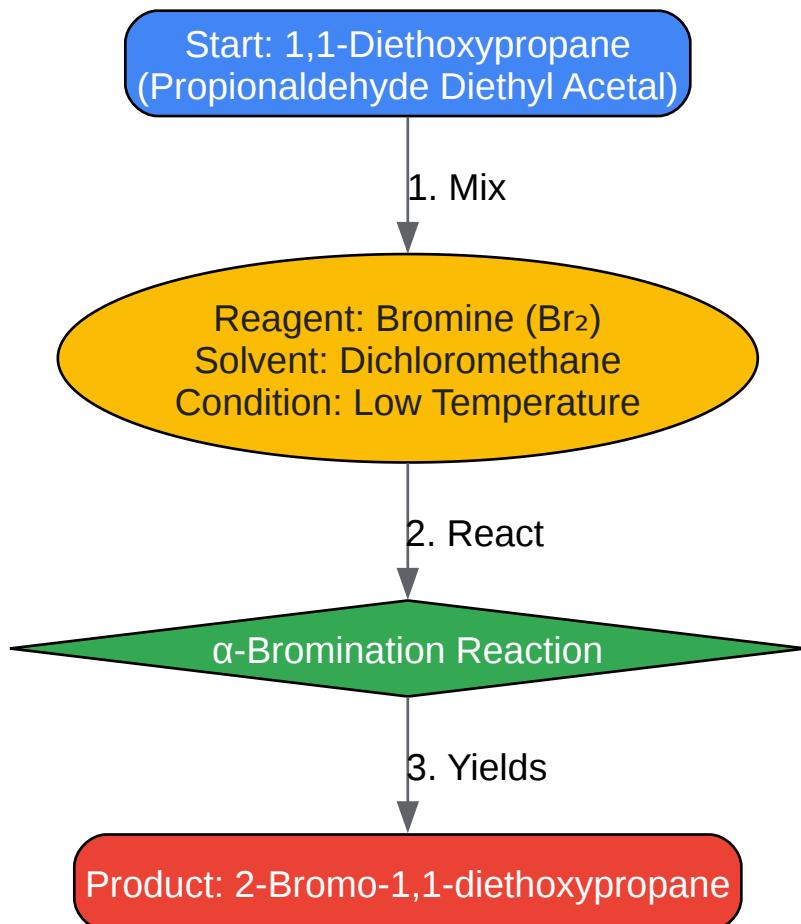
Abstract

2-Bromo-1,1-diethoxypropane, also known as 2-bromopropionaldehyde diethyl acetal, is a versatile bifunctional reagent of significant utility in modern organic synthesis.^{[1][2]} Its structure, featuring a reactive bromine atom adjacent to a protected aldehyde, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the synthesis, core reactivity, and chemical behavior of **2-bromo-1,1-diethoxypropane**. We will dissect its participation in nucleophilic substitution and elimination reactions, supported by mechanistic insights and field-proven experimental protocols. This document is intended for researchers, chemists, and professionals in drug development who require a comprehensive understanding of this valuable synthetic building block.

Compound Profile and Physicochemical Properties

2-Bromo-1,1-diethoxypropane (CAS No. 3400-55-3) is an organic compound characterized by a propane backbone substituted with a bromine atom at the C2 position and two ethoxy groups forming an acetal at the C1 position.^{[2][3]} This structure makes it a protected form of 2-bromopropionaldehyde, where the acetal functionality masks the highly reactive aldehyde group, allowing for selective chemistry at the carbon-bromine bond.

Table 1: Physicochemical Properties of **2-Bromo-1,1-diethoxypropane**


Property	Value	Source
Molecular Formula	C ₇ H ₁₅ BrO ₂	[2][3][4]
Molecular Weight	211.10 g/mol	[3][4]
IUPAC Name	2-bromo-1,1-diethoxypropane	[3]
Synonyms	2-Bromopropionaldehyde diethyl acetal, Diethyl bromoacetaldehyde acetal	[1][2]
Appearance	Colorless to pale yellow liquid	[2]
Boiling Point	69 °C @ 2 Torr	[4]
Density	1.236 g/cm ³	[4]
Refractive Index	1.446	[4]

Synthesis of **2-Bromo-1,1-diethoxypropane**

The most direct and common synthesis of **2-bromo-1,1-diethoxypropane** involves the α -bromination of its precursor, 1,1-diethoxypropane (propionaldehyde diethyl acetal).[1] This precursor is readily available and exhibits favorable reactivity at the α -carbon position.[1]

Synthesis Pathway: Direct Bromination

The reaction proceeds by treating 1,1-diethoxypropane with a brominating agent, such as elemental bromine (Br₂), under controlled conditions. The choice of solvent is critical for selectivity, with non-polar solvents like dichloromethane or hexane often preferred to minimize side reactions.[1] The reaction is typically conducted at low temperatures to control the exothermicity and improve the yield of the desired product.[1]

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-Bromo-1,1-diethoxypropane**.

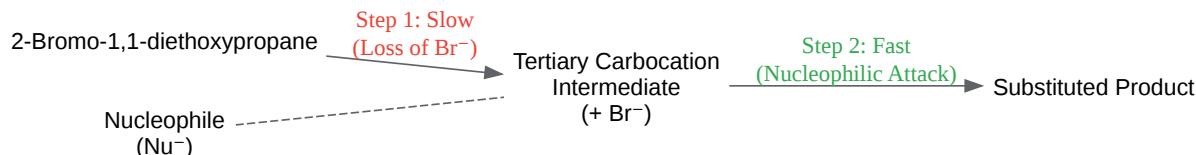
Experimental Protocol: Synthesis via Direct Bromination

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

- Preparation: A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 1,1-diethoxypropane (1.0 eq) and anhydrous dichloromethane.
- Cooling: The reaction vessel is cooled to 0 °C using an ice bath.
- Bromine Addition: A solution of bromine (1.0 eq) in dichloromethane is added dropwise to the stirred solution over 1-2 hours, ensuring the temperature does not exceed 5 °C.

- Reaction: The reaction mixture is stirred at 0 °C for an additional 2-3 hours after the addition is complete. The reaction progress can be monitored by TLC or GC analysis.
- Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
- Workup: The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and filtered.
- Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation to yield pure **2-bromo-1,1-diethoxypropane**.

Core Reactivity: A Dichotomy of Substitution and Elimination


The chemical behavior of **2-bromo-1,1-diethoxypropane** is dominated by the interplay between nucleophilic substitution and base-induced elimination reactions. The outcome is highly dependent on the reaction conditions, particularly the nature of the nucleophile/base and the temperature.

Nucleophilic Substitution Reactions

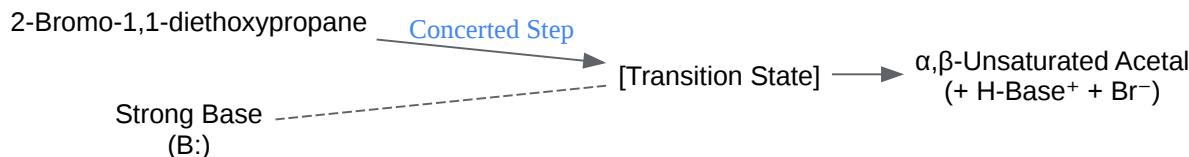
The carbon atom bonded to the bromine is sterically hindered, which generally disfavors the bimolecular S_N2 pathway.^[1] Consequently, nucleophilic substitution tends to proceed via a unimolecular S_N1 mechanism.^[1] This pathway is facilitated by the electronic effects of the adjacent ethoxy groups, which stabilize the intermediate carbocation through resonance and inductive effects.^[1]

S_N1 Mechanism:

- Step 1 (Rate-Limiting): The C-Br bond undergoes heterolytic cleavage, forming a planar tertiary carbocation and a bromide ion. This is the slow, rate-determining step.^{[5][6]}
- Step 2 (Fast): A nucleophile attacks the electrophilic carbocation.
- Step 3 (Fast): If the nucleophile was neutral (e.g., water, alcohol), a deprotonation step follows to yield the final product.

[Click to download full resolution via product page](#)

Caption: The S_n1 mechanism for **2-Bromo-1,1-diethoxypropane**.


This reactivity makes **2-bromo-1,1-diethoxypropane** an excellent precursor for various aldehydes and ketones.^[1] Reaction with organometallic reagents, such as Grignard reagents, introduces a new carbon-carbon bond. Subsequent acid-catalyzed hydrolysis of the acetal group unmasks the carbonyl functionality.^{[1][1]}

Elimination Reactions

In the presence of a strong, sterically hindered base, **2-bromo-1,1-diethoxypropane** readily undergoes an E2 (bimolecular) elimination reaction.^[1] This process, known as dehydrohalogenation, results in the formation of a carbon-carbon double bond.^[1]

E2 Mechanism:

The E2 reaction is a concerted, one-step process where a base abstracts a proton from the β -carbon, while simultaneously, the C-Br bond breaks and a π -bond is formed.^{[7][8]} Strong, non-nucleophilic bases like potassium tert-butoxide (t-BuOK) in a solvent like tetrahydrofuran (THF) are ideal for promoting this pathway over substitution.^[1]

[Click to download full resolution via product page](#)

Caption: The concerted E2 elimination mechanism.

The resulting α,β -unsaturated acetals are valuable intermediates that, upon hydrolysis, yield α,β -unsaturated aldehydes.^[1] These products are key building blocks in various synthetic endeavors, including Diels-Alder and Michael addition reactions.^[1]

Competition Between Substitution and Elimination

As with many alkyl halides, substitution and elimination are competing pathways.^{[7][9]} The reaction outcome can be directed by careful selection of reagents and conditions:

- To Favor Elimination (E2): Use a strong, sterically hindered base (e.g., t-BuOK, DBU) and higher temperatures.^[7]
- To Favor Substitution (S_n1): Use a weak base that is a good nucleophile (e.g., H₂O, ROH, RCO₂H) and lower temperatures.^[10]

Acetal Hydrolysis

The diethoxypropane moiety serves as a robust protecting group for the aldehyde. It is stable to basic and nucleophilic conditions but can be readily cleaved under acidic conditions. Acid hydrolysis regenerates the 2-bromopropionaldehyde via a hemiacetal intermediate.^[1] This deprotection step is typically performed using an aqueous acid solution and can be driven to completion by removing the ethanol byproduct.^[1]

Applications in Synthetic Chemistry

The dual reactivity of **2-bromo-1,1-diethoxypropane** makes it a powerful tool for synthetic chemists:

- Precursor to Aldehydes and Ketones: It serves as a protected β -bromoaldehyde equivalent, enabling the synthesis of complex carbonyl compounds.^[1]
- Building Block for Complex Molecules: The ability to perform selective chemistry at the C-Br bond followed by deprotection makes it a valuable building block for synthesizing diverse organic structures, including biologically active heterocycles.^[1]

- Synthesis of Unsaturated Systems: Through elimination reactions, it provides access to α,β -unsaturated aldehydes, which are important intermediates in conjugate addition and cycloaddition reactions.[\[1\]](#)

Safety, Handling, and Storage

Table 2: GHS Hazard Information

Hazard Class	Statement	Source
Acute Toxicity, Oral	H302: Harmful if swallowed	[3] [4]
Skin Corrosion/Irritation	H315: Causes skin irritation	[3]
Serious Eye Damage/Irritation	H319: Causes serious eye irritation	[3]
STOT, Single Exposure	H335: May cause respiratory irritation	[3]

Handling Precautions:

- Work in a well-ventilated area or a chemical fume hood.[\[11\]](#)
- Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[\[12\]](#)
- Avoid contact with skin, eyes, and clothing.[\[11\]](#)
- Keep away from heat, sparks, and open flames.[\[11\]](#)[\[12\]](#)
- Ground and bond containers when transferring material to prevent static discharge.[\[11\]](#)

Storage:

- Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[\[2\]](#)[\[12\]](#)
- Keep containers tightly closed to prevent moisture ingress and evaporation.[\[11\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 2-Bromo-1,1-diethoxypropane | 3400-55-3 [smolecule.com]
- 2. CAS 3400-55-3: 2-Bromo-1,1-diethoxypropane | CymitQuimica [cymitquimica.com]
- 3. 2-Bromo-1,1-diethoxypropane | C7H15BrO2 | CID 103001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. 2-Bromo-1,1-diethoxyethane(2032-35-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 12. cdn.chemservice.com [cdn.chemservice.com]
- To cite this document: BenchChem. ["2-Bromo-1,1-diethoxypropane" reactivity and chemical behavior]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b048307#2-bromo-1-1-diethoxypropane-reactivity-and-chemical-behavior>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com